1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole
Description
Properties
IUPAC Name |
1-(2-ethoxy-4,5-dimethylphenyl)sulfonylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-4-22-15-9-11(2)12(3)10-16(15)23(20,21)19-14-8-6-5-7-13(14)17-18-19/h5-10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNLOJVREAAMSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Sulfonylation of Benzotriazole Derivatives
The direct sulfonylation of 1H-benzo[d] triazole with 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride represents a classical route to the target compound. Benzotriazole exists in two tautomeric forms (1H and 2H), but sulfonylation at the N1 position is favored under basic conditions. The reaction typically employs anhydrous dichloromethane or tetrahydrofuran as the solvent, with triethylamine or pyridine as a base to deprotonate the triazole and activate the sulfonyl chloride .
Procedure :
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Dissolve 1H-benzo[d] triazole (1.0 equiv) in anhydrous dichloromethane.
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Add triethylamine (2.5 equiv) dropwise under nitrogen atmosphere.
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Introduce 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride (1.2 equiv) and stir at room temperature for 12–24 hours.
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Quench with ice-cold water, extract with ethyl acetate, and purify via column chromatography (petroleum ether/ethyl acetate, 8:1).
Key Considerations :
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Regioselectivity : The use of bulky bases (e.g., DBU) or pre-formation of the sodium salt of benzotriazole enhances N1 selectivity .
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Yield : Typical yields range from 60–75%, with purity >95% confirmed by HPLC .
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of click chemistry, enables the modular assembly of 1-sulfonyl-1,2,3-triazoles. For the target compound, this method involves the cycloaddition of 2-ethoxy-4,5-dimethylbenzenesulfonyl azide with a propargylated benzotriazole precursor. Copper(I) thiophene-2-carboxylate (CuTC) is the optimal catalyst, achieving exclusive 1,4-regioselectivity under aqueous conditions .
Reaction Scheme :
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Synthesis of Propargylated Benzotriazole :
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CuAAC with Sulfonyl Azide :
Advantages :
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Regiocontrol : CuTC ensures >98% selectivity for the 1,4-triazole isomer .
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Functional Group Tolerance : Compatible with electron-withdrawing and donating substituents on the sulfonyl azide .
Three-Component Oxidative Sulfonylation and Cyclization
Aerobic copper-catalyzed reactions offer a one-pot synthesis of 4-sulfonyl-1,2,3-triazoles from aromatic ketones, sodium sulfinates, and azides . Adapting this method to the target compound requires:
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Oxidative Sulfonylation : React acetophenone derivatives with sodium 2-ethoxy-4,5-dimethylbenzenesulfinate and CuCl₂ in DMSO under air to form α-sulfonyl ketones.
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Dimroth Cyclization : Treat the intermediate with benzotriazole-derived azides to yield the final product via a [3+2] cycloaddition .
Optimized Conditions :
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Catalyst : CuCl₂ (20 mol%) with DBU (2.0 equiv) in DMSO at room temperature.
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Yield : 65–89% after 5 hours, depending on the azide reactivity .
Mechanistic Insight :
The reaction proceeds through a copper-mediated C–H activation to generate the α-sulfonyl ketone, followed by cyclization with the azide to form the triazole ring .
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Regioselectivity | Scale-Up Potential |
|---|---|---|---|---|
| Sulfonylation | Room temperature, anhydrous conditions | 60–75% | Moderate (N1 > N2) | High |
| CuAAC | Aqueous, CuTC catalyst | 70–85% | Excellent (1,4-only) | Moderate |
| Three-Component | Aerobic, CuCl₂/DBU | 65–89% | High (4-sulfonyl) | High |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the phenyl ring.
Scientific Research Applications
Biological Activities
- Antimicrobial Activity : The triazole moiety has been extensively studied for its antimicrobial properties. Compounds containing triazole rings exhibit significant activity against various bacterial and fungal strains. For instance, derivatives of 1H-benzotriazole have shown promising results against resistant strains of bacteria .
- Antiviral Properties : Research indicates that triazole derivatives can inhibit viral replication. A study highlighted the potential of sulfonyl-substituted triazoles in combating viruses such as the yellow fever virus . This suggests that 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole could be explored further as a therapeutic agent against viral infections.
- Anticancer Activity : Triazoles have been investigated for their anticancer properties. Specifically, compounds similar to 1H-benzotriazole have demonstrated cytotoxic effects on various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the sulfonamide linkage and subsequent cyclization to form the triazole ring. Variations in the synthesis route can lead to different derivatives with enhanced biological activities .
Case Study 1: Antimicrobial Efficacy
A study examined the antimicrobial efficacy of various triazole compounds against clinical isolates of resistant bacteria. The results indicated that compounds with a sulfonamide group exhibited enhanced activity compared to their non-sulfonated counterparts. The study concluded that incorporating sulfonyl groups into triazoles could improve their pharmacological profiles .
Case Study 2: Antiviral Activity Against Yellow Fever Virus
In vitro studies showed that certain triazole derivatives could inhibit the replication of the yellow fever virus effectively. The mechanism involved interference with viral protein synthesis, making these compounds potential candidates for antiviral drug development .
Case Study 3: Anticancer Potential
Research focused on a series of triazole-linked compounds revealed that one derivative significantly inhibited tumor growth in xenograft models. The compound was found to target specific signaling pathways involved in cancer proliferation and survival .
Mechanism of Action
The mechanism of action of 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related sulfonyl-linked heterocycles, focusing on core heterocycles, substituents, and applications.
Table 1: Structural Comparison
*Estimated based on analogous structures.
Key Observations:
- Substituent Effects :
- Halogenation (e.g., Cl, Br, F in ) increases molecular weight and polarizability, enhancing applications in materials science (e.g., OLEDs) .
- Ethoxy vs. Methoxy : Ethoxy groups (as in the target compound) provide greater steric bulk and lipophilicity compared to methoxy, influencing membrane permeability in drug candidates .
- Sulfonyl Linkage : Present in all compounds, this group improves thermal stability and resistance to enzymatic degradation .
Key Observations:
- Antimicrobial Activity : Chlorinated derivatives (e.g., ) exhibit stronger antimicrobial effects due to enhanced electrophilicity, enabling interactions with microbial proteins .
- Metabolic Stability : The target compound’s 4,5-dimethyl groups on the phenyl ring likely slow oxidative metabolism, extending half-life in biological systems .
- Flexibility and Binding : Pyrrolidine-containing derivatives (e.g., ) may exhibit improved binding to enzyme active sites due to conformational adaptability .
Table 3: Application-Based Comparison
Key Observations:
- Pharmaceuticals : The target compound’s combination of benzotriazole and lipophilic substituents makes it suitable for targeting hydrophobic enzyme pockets.
- Materials Science : Halogenated benzotriazoles (e.g., ) are prioritized for electronic applications due to their electron-deficient cores.
Biological Activity
1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-1H-benzotriazole
- Molecular Formula : C₁₆H₁₉N₃O₃S
- Molecular Weight : 319.4 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The compound has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones. This inhibition can lead to altered metabolic pathways in mammalian systems .
- Antifungal Activity : Similar triazole compounds have demonstrated antifungal properties by disrupting fungal cell membrane synthesis. This suggests that this compound may exhibit similar activity against pathogenic fungi .
Antifungal Activity
A study investigated the antifungal efficacy of triazole derivatives against various fungal strains. The results indicated that compounds with similar structural features exhibited significant antifungal activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL. While specific data for the compound is limited, its structural similarity suggests potential efficacy .
Cytotoxicity and Anticancer Potential
Research has highlighted the cytotoxic effects of related triazole compounds on cancer cell lines. For instance:
- Case Study : A derivative showed an IC50 value of 12 µM against breast cancer cells (MCF-7). Such findings suggest that this compound could have anticancer properties worth exploring further .
Data Summary Table
Q & A
Q. What strategies mitigate toxicity while retaining efficacy?
- Methodology : Conduct in vitro cytotoxicity assays on mammalian cells (e.g., HEK293) to establish selectivity indices (SI = IC₅₀ mammalian / IC₅₀ pathogen). Modify substituents to reduce off-target interactions (e.g., replace methyl with hydroxyl groups) and validate in zebrafish or rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
